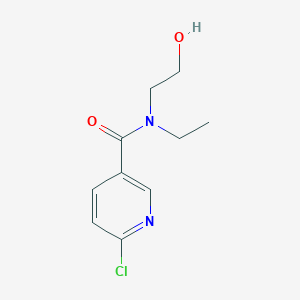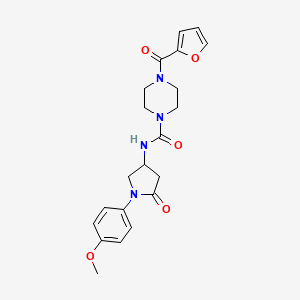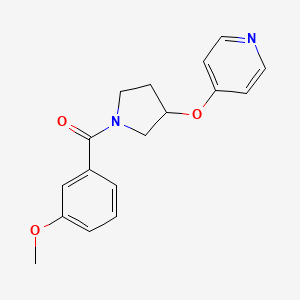![molecular formula C18H24N2O3S B2479337 Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate CAS No. 303100-99-4](/img/structure/B2479337.png)
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have various beneficial effects on metabolic diseases such as type 2 diabetes and obesity.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate involves the reaction of ethyl 3-amino-3-oxopropanoate with 4-(1-adamantyl)-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Starting Materials
Ethyl 3-amino-3-oxopropanoate, 4-(1-adamantyl)-1,3-thiazol-2-amine, Coupling agent (e.g. EDCI or HATU), Solvent (e.g. DMF or DMSO)
Reaction
Step 1: Dissolve ethyl 3-amino-3-oxopropanoate and 4-(1-adamantyl)-1,3-thiazol-2-amine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir at room temperature or under reflux conditions for several hours., Step 3: Purify the resulting product by column chromatography or recrystallization to obtain Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate.
Mécanisme D'action
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate activates AMPK by binding to the γ-subunit of the AMPK complex. This binding leads to conformational changes in the AMPK complex, resulting in the activation of the kinase domain of the α-subunit. Activated AMPK then phosphorylates various downstream targets involved in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
Activation of AMPK by Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has been shown to have various biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. It also increases fatty acid oxidation and decreases lipogenesis in the liver, leading to reduced hepatic steatosis. Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has been shown to improve mitochondrial function, reduce inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate in lab experiments has several advantages. It is a potent and specific activator of AMPK, allowing for the investigation of the role of AMPK in various cellular processes. It is also stable and easily synthesized, making it readily available for use in experiments. However, there are some limitations to the use of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate. It has been shown to have off-target effects on other kinases, such as calcium/calmodulin-dependent protein kinase kinase (CaMKK), which may complicate the interpretation of results. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate in scientific research. One area of interest is the investigation of the effects of AMPK activation on cancer cells. Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has been shown to have anti-proliferative effects on various cancer cell lines, and further studies may elucidate the underlying mechanisms of these effects. Another area of interest is the use of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate in the treatment of neurodegenerative diseases. AMPK activation has been shown to have neuroprotective effects, and further studies may investigate the potential therapeutic effects of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate in these diseases. Additionally, the development of more potent and specific AMPK activators may improve the use of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate in scientific research.
Applications De Recherche Scientifique
The activation of AMPK by Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has been extensively studied in various scientific fields. It has been shown to have beneficial effects on glucose and lipid metabolism, mitochondrial function, and inflammation. Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has been used in various in vitro and in vivo studies to investigate the role of AMPK in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. It has also been used in studies investigating the effects of AMPK activation on cancer cells, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-23-16(22)6-15(21)20-17-19-14(10-24-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13H,2-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYNDFDTBMDURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

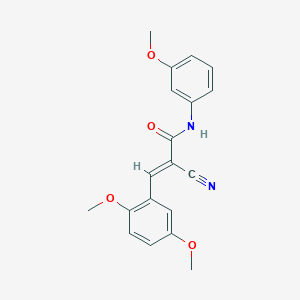
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)
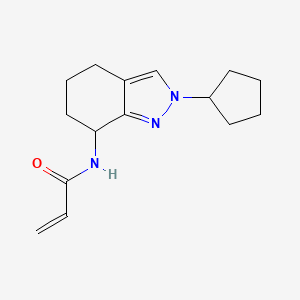
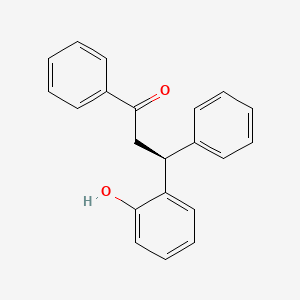
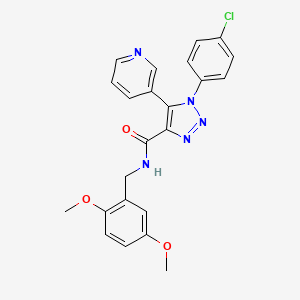
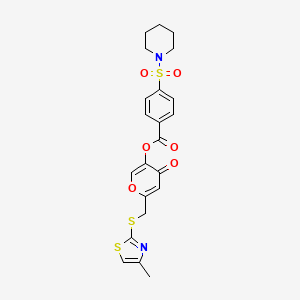

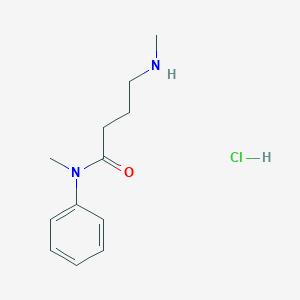
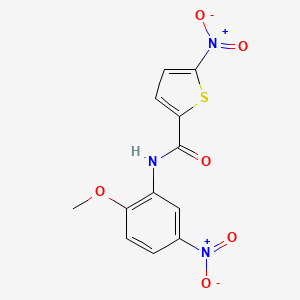
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
